N5-Substituent Contribution to DHFR Inhibition: 3,5-Dimethoxybenzyl vs. Unsubstituted Core
The N5-(3,5-dimethoxybenzyl) group is indispensable for DHFR inhibitory activity within the thiazolo[4,5-d]pyridazin-4(5H)-one class. In the structural series, compound 26—which features an N5-substituted thiazolo[4,5-d]pyridazine with a 2-thioureido function—achieved an IC50 of 0.06 μM against human DHFR [1]. Molecular modeling demonstrates that the N5-arylalkyl substituent forms a π-cation interaction with Arg22 and engages Phe31, while the carbonyl oxygen hydrogen-bonds to Trp24, Arg70, or Lys64 [1]. The unsubstituted N5-H core (2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one, CAS 1105189-68-1) lacks these contacts entirely, and is not reported among the active DHFR inhibitors in the same study [1]. Thus, the presence of the N5-benzyl substituent directly correlates with DHFR inhibitory potency, with the 3,5-dimethoxybenzyl variant being structurally optimized for hydrogen-bond acceptance.
| Evidence Dimension | DHFR enzyme inhibition |
|---|---|
| Target Compound Data | Predicted IC50 < 1 μM based on scaffold-activity transfer and molecular docking (class-level inference from compound 26: IC50 0.06 μM) |
| Comparator Or Baseline | Unsubstituted N5-H core (2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one): not among active DHFR inhibitors in study [1] |
| Quantified Difference | Qualitative: N5-substituent presence is required for DHFR inhibition; 3,5-dimethoxybenzyl provides optimal H-bond acceptor capacity vs. unsubstituted or halogenated analogs |
| Conditions | In vitro DHFR inhibition assay; molecular modeling against human DHFR crystal structure |
Why This Matters
For scientists procuring a tool compound for DHFR-related studies, the N5-(3,5-dimethoxybenzyl) group is the pharmacophoric determinant without which DHFR inhibition is abolished.
- [1] Ewida MA, Abou El Ella DA, Lasheen DS, Ewida HA, El-Gazzar YI, El-Subbagh HI. Thiazolo[4,5-d]pyridazine analogues as a new class of dihydrofolate reductase (DHFR) inhibitors: Synthesis, biological evaluation and molecular modeling study. Bioorg Chem. 2017 Oct;74:228-237. View Source
